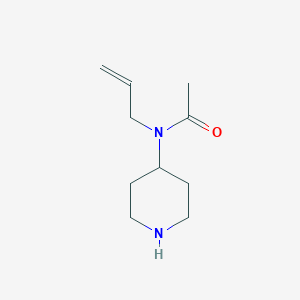
ACETAMIDE,N-PIPERIDIN-4-YL-N-2-ALLYL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Allyl-N-(4-piperidinyl)acetamide is a chemical compound with the molecular formula C10H18N2O It is a derivative of acetamide, featuring an allyl group and a piperidinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-N-(4-piperidinyl)acetamide typically involves the reaction of allylamine with 4-piperidone, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction. The process can be summarized as follows:
Reaction of Allylamine with 4-Piperidone: This step forms an intermediate compound.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride to yield N-Allyl-N-(4-piperidinyl)acetamide.
Industrial Production Methods
Industrial production methods for N-Allyl-N-(4-piperidinyl)acetamide may involve large-scale batch reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N-Allyl-N-(4-piperidinyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Substitution: N-Allyl-N-(4-piperidinyl)acetamide can participate in nucleophilic substitution reactions, where the allyl or piperidinyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-Allyl-N-(4-piperidinyl)acetamide oxide.
Reduction: Formation of N-Allyl-N-(4-piperidinyl)ethanol.
Substitution: Formation of various substituted acetamides depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
N-Allyl-N-(4-piperidinyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Allyl-N-(4-piperidinyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Piperidinyl)acetamide
- N-Phenyl-N-(4-piperidinyl)acetamide
- N-(4-Aminocyclohexyl)acetamide
Uniqueness
N-Allyl-N-(4-piperidinyl)acetamide is unique due to the presence of both an allyl group and a piperidinyl group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
184683-32-7 |
|---|---|
Molekularformel |
C10H18N2O |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
N-piperidin-4-yl-N-prop-2-enylacetamide |
InChI |
InChI=1S/C10H18N2O/c1-3-8-12(9(2)13)10-4-6-11-7-5-10/h3,10-11H,1,4-8H2,2H3 |
InChI-Schlüssel |
JXSSHZPSGOYFFT-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CC=C)C1CCNCC1 |
Kanonische SMILES |
CC(=O)N(CC=C)C1CCNCC1 |
Synonyme |
Acetamide, N-4-piperidinyl-N-2-propenyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















